1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide
Overview
Description
1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide, also known as CSPC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CSPC is a piperidinecarboxamide derivative, and its chemical structure contains a sulfonyl group, a piperidine ring, and a chlorobenzyl group.
Scientific Research Applications
1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide is in the field of cancer research. Studies have shown that 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has also been studied for its potential applications in neuroscience research. Studies have shown that 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF) and enhance synaptic plasticity, which are important factors in learning and memory.
Mechanism of Action
The mechanism of action of 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide is not fully understood, but studies have suggested that it acts by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting HDAC activity, 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide can induce changes in gene expression that lead to cell cycle arrest, apoptosis, and neuroprotection.
Biochemical and Physiological Effects:
1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has been found to have a range of biochemical and physiological effects. In cancer cells, 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has been found to induce cell cycle arrest at the G2/M phase and activate the intrinsic apoptotic pathway. In animal models of neurodegenerative diseases, 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has been found to increase the levels of BDNF and enhance synaptic plasticity, leading to improved cognitive function. 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide for lab experiments is its potent antitumor activity. 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has been found to be effective against a range of cancer cell lines, making it a useful tool for studying cancer biology and developing new cancer therapies. 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide also has neuroprotective effects, which make it a useful tool for studying the mechanisms of neurodegenerative diseases and developing new treatments for these conditions.
One of the limitations of 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide for lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals. 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide also has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide. One direction is to investigate the potential of 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide as a cancer therapy in clinical trials. Another direction is to further investigate the mechanisms of action of 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide in cancer cells and neurodegenerative diseases. Additionally, studies could be conducted to investigate the potential of 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide in other areas of scientific research, such as inflammation and autoimmune diseases. Finally, efforts could be made to improve the solubility and stability of 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide, which would increase its effectiveness in lab experiments and potential clinical applications.
properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-methylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-16-14(18)12-6-8-17(9-7-12)21(19,20)10-11-2-4-13(15)5-3-11/h2-5,12H,6-10H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSZXLFPPOQIDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorobenzyl)sulfonyl]-N-methylpiperidine-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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